Methyl-attac-cephem
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Overview
Description
Methyl-attac-cephem is a synthetic compound belonging to the cephalosporin class of antibiotics. Cephalosporins are β-lactam antibiotics, which are widely used to treat bacterial infections due to their broad-spectrum activity and resistance to β-lactamase enzymes produced by certain bacteria . This compound is characterized by its cephem nucleus, which is a bicyclic system consisting of a β-lactam ring fused to a dihydrothiazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-attac-cephem typically involves the modification of the cephem nucleus. One common method is the N-alkylation and N-acylation at position C-7 and esterification at position C-4 of 7-aminodesacetoxycephalosporanic acid (7-ADCA) . The reaction conditions often involve the use of propyl iodide in the presence of sodium bicarbonate, which facilitates the nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Methyl-attac-cephem undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions at the β-lactam ring are common, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can exhibit different biological activities.
Scientific Research Applications
Methyl-attac-cephem has a wide range of scientific research applications, including:
Mechanism of Action
Methyl-attac-cephem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis . The molecular targets include various PBPs, and the pathways involved are those related to cell wall biosynthesis .
Comparison with Similar Compounds
Cephalexin: Another first-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity and longer half-life.
Uniqueness: Methyl-attac-cephem is unique due to its specific modifications at the C-7 and C-4 positions, which confer distinct pharmacological properties. These modifications can enhance its stability against β-lactamase enzymes and improve its antibacterial spectrum .
Properties
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(3,4-dihydroxybenzoyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O11S2/c1-24(2,22(37)38)40-28-14(11-8-42-23(25)26-11)17(32)27-15-18(33)29-16(20(34)35)10(7-41-19(15)29)6-39-21(36)9-3-4-12(30)13(31)5-9/h3-5,8,15,19,30-31H,6-7H2,1-2H3,(H2,25,26)(H,27,32)(H,34,35)(H,37,38)/b28-14+/t15-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMJTRPLLECHE-XZISTLJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C4=CC(=C(C=C4)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C4=CC(=C(C=C4)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O11S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118680-12-9 |
Source
|
Record name | 7-(2- (2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(3,4-dihydroxybenzoyloxy)methyl-3-cephem-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118680129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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